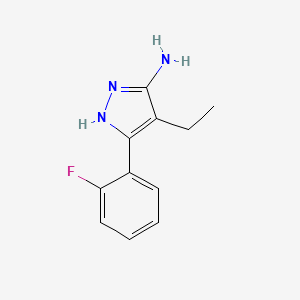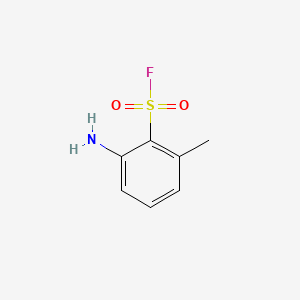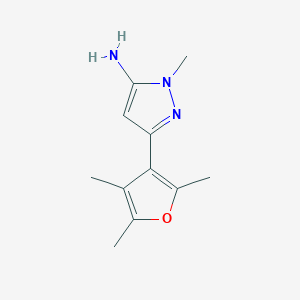
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a 2,4,5-trimethylfuran group at position 3, and an amine group at position 5. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylfuran-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can reduce the pyrazole ring or the furan ring, depending on the reaction conditions.
Substitution: The compound can undergo substitution reactions, particularly at the amine group. For example, acylation with acyl chlorides or sulfonyl chlorides can yield the corresponding amides or sulfonamides.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, acetonitrile, and toluene, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into their function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist.
The molecular pathways involved in the compound’s action can vary depending on the target and the biological context. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays can provide insights into the compound’s mechanism of action.
Comparación Con Compuestos Similares
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-4-amine: This compound differs in the position of the amine group, which can affect its reactivity and biological activity.
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-carboxylic acid:
1-Methyl-3-(2,4,5-trimethylfuran-3-yl)-1h-pyrazol-5-ol: The hydroxyl group in this compound can participate in hydrogen bonding and other interactions, influencing its behavior in chemical and biological systems.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
2-methyl-5-(2,4,5-trimethylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-6-7(2)15-8(3)11(6)9-5-10(12)14(4)13-9/h5H,12H2,1-4H3 |
Clave InChI |
NHONHGXJLWXPNW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1C2=NN(C(=C2)N)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


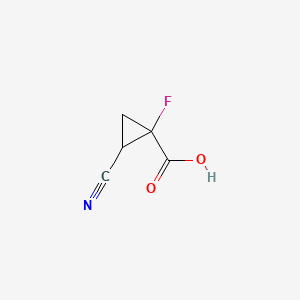

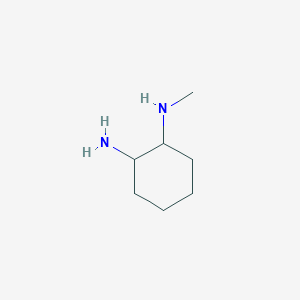

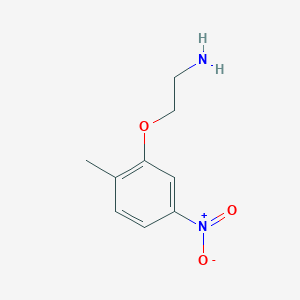
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
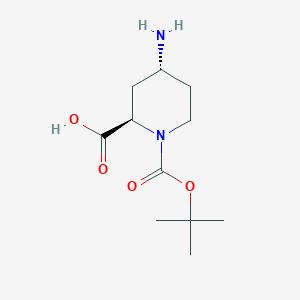
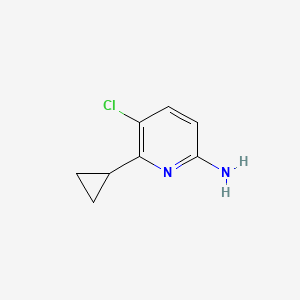
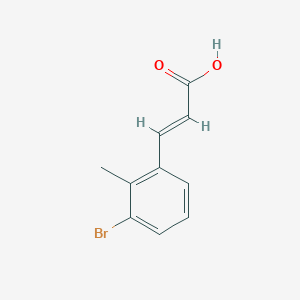
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
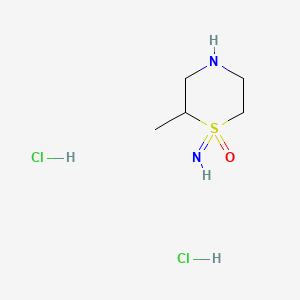
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
